molecular formula C12H16BrNO B1308803 N-(4-Bromophenethyl)isobutyramide CAS No. 304664-15-1

N-(4-Bromophenethyl)isobutyramide

Cat. No.: B1308803
CAS No.: 304664-15-1
M. Wt: 270.17 g/mol
InChI Key: YTDGAIPQPGLUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenethyl)isobutyramide is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol . . This compound is characterized by the presence of a bromine atom attached to a phenethyl group, which is further connected to an isobutyramide moiety.

Scientific Research Applications

N-(4-Bromophenethyl)isobutyramide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, although it is not currently used as a drug.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and not eating, drinking, or smoking when handling the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromophenethyl)isobutyramide typically involves the reaction of 4-bromophenethylamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Bromophenethylamine+Isobutyryl chlorideThis compound+HCl\text{4-Bromophenethylamine} + \text{Isobutyryl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Bromophenethylamine+Isobutyryl chloride→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromophenethyl)isobutyramide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The phenethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under reflux conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.

Major Products

    Nucleophilic substitution: Formation of azides or nitriles.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Mechanism of Action

The mechanism of action of N-(4-Bromophenethyl)isobutyramide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the phenethyl group play crucial roles in binding to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-Bromophenethyl)isobutyramide can be compared with other phenethylamine derivatives, such as:

    N-(4-Chlorophenethyl)isobutyramide: Similar structure but with a chlorine atom instead of bromine.

    N-(4-Methylphenethyl)isobutyramide: Contains a methyl group instead of bromine.

    N-(4-Fluorophenethyl)isobutyramide: Features a fluorine atom in place of bromine.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and binding properties compared to its analogs.

Properties

IUPAC Name

N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-9(2)12(15)14-8-7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDGAIPQPGLUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395741
Record name N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304664-15-1
Record name N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.